Trimethylstyrene

Description

Contextualization of Styrenic Monomers in Contemporary Chemical Research

Styrenic monomers, characterized by a vinyl group attached to a benzene (B151609) ring, are fundamental building blocks in polymer science. The parent monomer, styrene (B11656), is polymerized on a massive scale to produce polystyrene, a widely used thermoplastic. However, contemporary research has increasingly focused on substituted styrenic monomers, where functional groups are introduced onto the phenyl ring. This strategic modification allows for the fine-tuning of polymer properties, leading to materials with enhanced thermal stability, specific mechanical characteristics, and novel functionalities. The ability to precisely control polymer architecture and properties through the use of functionalized styrenic monomers is a key driver of innovation in materials science, with applications in sectors such as medicine, electronics, and advanced packaging.

Rationale for Focused Investigation on Trimethylstyrene Isomers and Derivatives

Among the various substituted styrenics, this compound (TMS) isomers have garnered significant attention from the research community. The three methyl groups on the phenyl ring introduce considerable steric hindrance, which profoundly influences the polymerization behavior and the properties of the resulting polymer. The investigation into TMS isomers and their derivatives is driven by several key factors:

Enhanced Thermal Properties: The bulky trimethylphenyl groups restrict the rotational freedom of the polymer backbone, leading to a significant increase in the glass transition temperature (Tg) compared to polystyrene. This enhanced thermal stability makes poly(this compound) a candidate for applications requiring robust materials.

Controlled Polymerization: The steric bulk of the methyl groups, particularly in the 2,4,6-trimethylstyrene (B1346984) isomer, can suppress side reactions during polymerization, allowing for greater control over the polymer architecture. This is particularly advantageous in living polymerization techniques, where well-defined polymers with low polydispersity are desired.

Platform for Functional Materials: The this compound scaffold serves as a versatile platform for the synthesis of a wide range of functional polymers. The aromatic ring can be further functionalized to introduce specific chemical moieties, leading to materials with tailored properties for applications such as specialized coatings, high-performance adhesives, and durable elastomers.

Scope and Research Trajectories of this compound Studies in Modern Organic and Polymer Science

Current research on this compound is multifaceted, encompassing fundamental studies of polymerization mechanisms and the development of novel materials with specific functionalities. Key research trajectories include:

Controlled Polymerization Techniques: A significant area of focus is the application of controlled polymerization methods, such as anionic and cationic polymerization, to synthesize well-defined poly(this compound) architectures. scispace.comresearchgate.net Researchers are exploring the influence of reaction conditions, initiators, and solvents on the polymerization kinetics and the molecular characteristics of the resulting polymers.

Development of Functional Derivatives: Organic chemists are actively developing synthetic routes to novel this compound derivatives. This includes the introduction of functional groups onto the aromatic ring to create monomers for the synthesis of specialized polymers with applications in areas such as responsive materials and advanced composites.

The following table provides a summary of the key physical and chemical properties of 2,4,6-trimethylstyrene, the most extensively studied isomer.

| Property | Value |

| CAS Number | 769-25-5 |

| Molecular Formula | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 209 °C |

| Density | 0.906 g/mL at 25 °C |

| Refractive Index | n20/D 1.532 |

Data sourced from various chemical suppliers and databases.

A pivotal characteristic of poly(2,4,6-trimethylstyrene) is its remarkably high glass transition temperature (Tg), a direct consequence of the steric hindrance imparted by the bulky trimethylphenyl groups. The table below compares the Tg of poly(2,4,6-trimethylstyrene) with that of polystyrene and another substituted polystyrene, highlighting the significant impact of the trimethyl substitution.

| Polymer | Glass Transition Temperature (Tg) |

| Polystyrene | ~100 °C |

| Poly(4-methylstyrene) | 97 °C |

| Poly(2,4,6-trimethylstyrene) | 162 °C sigmaaldrich.com |

This data underscores the rationale for investigating this compound as a monomer for high-temperature applications.

Research into the cationic polymerization of 2,4,6-trimethylstyrene has demonstrated the feasibility of achieving "truly living" polymerizations under certain conditions. researchgate.net With specific initiating systems, the propagating carbocations exhibit remarkable stability, allowing for the synthesis of polymers with precisely controlled molecular weights and very narrow molecular weight distributions. researchgate.net This level of control is crucial for the creation of advanced polymer architectures, such as block copolymers and star polymers.

The steric and electronic effects of the methyl groups also play a crucial role in the reactivity of the this compound monomer. The electron-donating nature of the methyl groups increases the electron density of the vinyl group, influencing its reactivity in polymerization reactions. However, the ortho-methyl groups can also exert a retarding effect on the reaction rate in cationic polymerization due to steric hindrance.

Structure

3D Structure

Properties

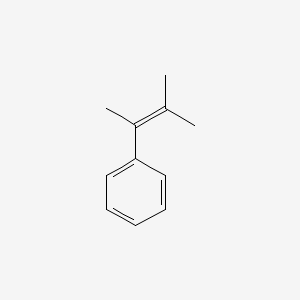

IUPAC Name |

3-methylbut-2-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHJQCDAHYOPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)C1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227699 | |

| Record name | Trimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-57-3 | |

| Record name | (1,2-Dimethyl-1-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Trimethylstyrene

Electrophilic and Nucleophilic Addition Reactions to the Trimethylstyrene Vinyl Moiety

The vinyl group of this compound is susceptible to various addition reactions, including hydrofunctionalization and cycloadditions.

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the carbon-carbon double bond.

Hydroboration: Hydroboration, typically followed by oxidation, is a method for the anti-Markovnikov hydration of alkenes. Boron, being less electronegative than hydrogen, preferentially adds to the less substituted carbon of the double bond, which in styrene (B11656) derivatives is the terminal carbon uni-hamburg.demasterorganicchemistry.comredalyc.orgyoutube.com. For 2,4,6-trimethylstyrene (B1346984), the steric hindrance posed by the ortho-methyl groups can influence reaction rates and regioselectivity. While aluminum-catalyzed hydroboration with HBpin reportedly shows a negligible effect of steric demands on yield and regioselectivity for 2,4,6-trimethylstyrene ed.ac.uk, rhodium-catalyzed hydroboration studies indicate a significant drop in regioselectivity for this substrate (63%) compared to less hindered styrenes (95–97%) due to the destabilization of the planar benzylic intermediate rsc.org.

Table 1: Hydroboration of this compound

| Catalyst System | Boron Source | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| Al-catalyzed | HBpin | Not specified | Negligible effect of steric demands | ed.ac.uk |

Hydroamination: Hydroamination, the addition of an amine across a carbon-carbon double bond, is a valuable reaction for C-N bond formation. Triflic acid has been employed as a catalyst for the hydroamination of vinyl arenes. While studies on para-substituted styrenes show good yields (e.g., p-Me-styrene: 73%, p-tert-Bu-styrene: 81%) rsc.org, specific data for 2,4,6-trimethylstyrene in triflic acid-catalyzed hydroamination is not detailed in the provided literature. Copper(I) catalyzed hydroboration studies noted that 2,4,6-trimethylstyrene yielded lower product yields and required elevated temperatures, suggesting steric hindrance impacts its reactivity in such catalytic systems acs.org. The general mechanism often involves the alkene inserting into a metal-nitrogen bond, followed by protonolysis wikipedia.org.

These reactions introduce oxygen functionalities across the double bond.

Epoxidation: Epoxidation of this compound can be achieved using various catalytic systems. Manganese complexes, particularly those featuring the 1,4,7-trimethyl-1,4,7-triazacyclononane (TMTACN) ligand, are effective catalysts for styrene epoxidation using hydrogen peroxide qmul.ac.ukresearchgate.net. The addition of Lewis acids such as Sc(OTf)₃ or Fe(OTf)₃ can significantly enhance the catalytic activity and reduce reaction times qmul.ac.uk. Methylrhenium trioxide (MTO) also catalyzes the epoxidation of styrenes with H₂O₂, with the reaction rate for 2,4,6-trimethylstyrene found to be comparable to styrene, though approximately 3–4 times slower than 2,4-dimethylstyrene, indicating a role for steric factors researchgate.net. Electron-donating groups on the aromatic ring generally increase the reaction rate researchgate.net. Epoxidation reactions typically proceed with retention of stereochemistry researchgate.netoup.com.

Table 2: Epoxidation of this compound

| Catalyst System | Oxidant | Yield (%) | Conditions | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Mn-TMTACN / Sc(OTf)₃ | H₂O₂ | Not specified | Fast reaction (e.g., 3 min) | Retention | qmul.ac.uk |

Dihydroxylation: The syn-dihydroxylation of alkenes, including this compound, can be accomplished using osmium tetroxide (OsO₄) in catalytic amounts with co-oxidants like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) sigmaaldrich.comwikipedia.orgwikipedia.orglibretexts.orgskku.edu. A metal-free dihydroxylation procedure using cyclobutane (B1203170) malonoyl peroxide has also been reported to yield the diol from 2,4,6-trimethylstyrene in 65% yield cardiff.ac.uk. Sharpless asymmetric dihydroxylation utilizes chiral quinine (B1679958) ligands to control the stereochemical outcome, allowing for the synthesis of enantiomerically enriched vicinal diols wikipedia.org.

Table 3: Dihydroxylation of this compound

| Reagent/Catalyst System | Co-oxidant | Yield (%) | Conditions | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Cyclobutane malonoyl peroxide | N/A | 65 | Not specified | Not specified | cardiff.ac.uk |

While styrene derivatives can participate in Diels-Alder reactions as dienophiles, the electron-donating methyl groups in this compound render the vinyl group more electron-rich. This typically decreases its reactivity as a dienophile compared to electron-deficient styrenes, which are more prone to react with electron-rich dienes. Specific experimental data for this compound in Diels-Alder reactions was not found in the provided search results.

Electrophilic Aromatic Substitution on the this compound Ring System

The aromatic ring of this compound, activated by three methyl groups, is highly susceptible to electrophilic aromatic substitution (EAS). Methyl groups are known activators and ortho/para directors in EAS due to their electron-donating inductive and hyperconjugative effects libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com.

In 2,4,6-trimethylstyrene, the positions ortho and para to the vinyl group are already substituted with methyl groups. Consequently, electrophilic attack is directed to the positions ortho to the methyl groups. Due to the symmetry of the 2,4,6-trimethylstyrene molecule, all positions ortho to the methyl groups are equivalent. Therefore, regioselectivity is less of a concern for the ring substitution itself, with the primary influence of the methyl groups being the activation of the ring towards substitution. Specific experimental data detailing yields or regioselectivity for the halogenation of this compound was not found in the provided snippets.

Similar to halogenation, the methyl groups in this compound strongly activate the aromatic ring towards nitration and sulfonation. The high electron density at the ring positions ortho to the methyl groups facilitates attack by electrophiles such as the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃). As with halogenation, the symmetrical substitution pattern means that electrophilic attack will occur at the positions ortho to the methyl groups. Specific experimental data regarding the yields or regioselectivity of nitration or sulfonation reactions on this compound were not found in the provided search results.

Compound List:

2,4,6-Trimethylstyrene

Styrene

4-Methylstyrene

Catalytic Transformations and Derivatizations of this compound

The vinyl group and the aromatic ring of this compound are amenable to various catalytic transformations, allowing for the synthesis of modified polymers and valuable functional monomers.

Olefin Metathesis of this compound Derivatives for Polymer Modification

Olefin metathesis is a powerful tool for carbon-carbon bond formation and is widely used in polymer chemistry for creating complex architectures beilstein-journals.orgresearchgate.net. While direct metathesis of simple styrene derivatives can be challenging, modified this compound derivatives can participate in these reactions. For instance, cross-metathesis reactions involving styrene and its derivatives have been reported, often yielding stilbene (B7821643) products researchgate.nethrpub.org. The efficiency of these reactions can be influenced by the steric bulk of the olefin and the catalyst used organic-chemistry.org. While specific examples of this compound derivatives in metathesis for polymer modification are less detailed in the provided search results, the general principle of using metathesis for polymer synthesis and modification is well-established rsc.orgnih.gov. For example, Grubbs catalysts are commonly employed in such transformations hrpub.orgnsf.gov.

Selective Hydrogenation of the this compound Vinyl Group in the Presence of the Aromatic Ring

Selective hydrogenation of the vinyl group in this compound, while preserving the aromatic ring, is a crucial transformation for producing saturated alkylbenzene derivatives. Various catalytic systems, particularly those based on palladium, have demonstrated high selectivity for such reactions mdpi.comoaepublish.comillinois.edu. Palladium on carbon (Pd/C) catalysts are noted for their ability to hydrogenate vinyl groups under mild conditions, achieving high conversions and selectivities mdpi.com. Research has shown that adjusting the type of Pd/C catalyst can optimize this process, offering a sustainable route for vinyl group transformation mdpi.com. Other transition metals like platinum and nickel are also known for their hydrogenation capabilities, though selectivity can vary depending on the specific catalyst and reaction conditions illinois.edu. For instance, platinum catalysts can hydrogenate double bonds but are not selective between double and triple C-C bonds, while palladium is less expensive and offers both hydrogenation and hydrogenolysis illinois.edu.

Table 1: Catalytic Hydrogenation of Vinyl Groups

| Catalyst System | Substrate Type | Target Transformation | Selectivity | Conditions (Example) | Reference |

| Pd/C | Vinyl derivatives | Hydrogenation of vinyl group | >99% | Room temp., 1 MPa H₂ | mdpi.com |

| Pd/C | Phenylacetylene | Selective hydrogenation to styrene | 92% | 393 K, 0.3 kPa C₈H₆, 30 kPa H₂ | oaepublish.com |

| PtO₂ | Various | Hydrogenation, Hydrogenolysis | Variable | Mild conditions | illinois.edu |

| Pd/C | Various | Hydrogenation, Hydrogenolysis | Variable | Mild conditions | illinois.edu |

Carbonylation and Hydroformylation of this compound for Functional Monomer Synthesis

Carbonylation and hydroformylation reactions are key methods for introducing carbonyl functionalities, leading to the synthesis of valuable monomers.

Carbonylation: Palladium-catalyzed carbonylation reactions are widely employed for the synthesis of carbonyl-containing molecules, including esters, aldehydes, ketones, and amides researchgate.netuni-regensburg.dedokumen.pubacs.org. In the context of styrene derivatives, palladium catalysts, often in combination with phosphine (B1218219) ligands, can facilitate the alkoxycarbonylation of olefins to produce α-arylpropionic esters researchgate.netscielo.br. These esters can then be hydrolyzed to α-arylpropionic acids, which are important intermediates, for example, in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) scielo.brrsc.org. Studies have explored various palladium complexes and ligands to optimize yield and regioselectivity in these processes researchgate.netuni-regensburg.de. For instance, CN-palladacycles stabilized with phosphines have shown effectiveness in the alkoxycarbonylation of styrene derivatives, yielding esters with good regioselectivity for branched products researchgate.net. Oxidative carbonylation using vanadyl catalysts has also been reported for styrene derivatives, leading to β-hydroxyketones and β-peroxidation products rsc.org.

Hydroformylation: Hydroformylation, or the oxo process, involves the addition of carbon monoxide (CO) and hydrogen (H₂) to alkenes to form aldehydes mt.com. This reaction is crucial for producing aldehydes, which serve as precursors for alcohols, amines, and carboxylic acids mt.com. Rhodium-based catalysts are highly active and selective for hydroformylation, often favoring the formation of linear aldehydes, although branched products can also be obtained depending on the catalyst and ligands used rsc.orgmt.comthieme-connect.commdpi.comdurham.ac.uknso-journal.org. For styrene derivatives, hydroformylation can yield both linear and branched aldehydes. For example, Rhodium single-atoms supported on CeO₂ have been used for the hydroformylation of styrene derivatives, producing linear aldehydes with high conversions thieme-connect.com. The regioselectivity (linear vs. branched) can be controlled by catalyst design and reaction conditions, with specific phosphine ligands playing a critical role in directing selectivity rsc.orgmdpi.comdurham.ac.ukresearchgate.net. For instance, certain diphosphite ligands can achieve high enantioselectivity in the hydroformylation of styrene, leading to chiral branched aldehydes useful in pharmaceutical synthesis rsc.org. The use of formaldehyde (B43269) as a syngas substitute has also been explored for highly linear-selective hydroformylation researchgate.net.

Table 2: Carbonylation and Hydroformylation of Styrene Derivatives

| Reaction Type | Catalyst System (Example) | Substrate Type (Example) | Product Type (Example) | Yield/Selectivity (Example) | Reference |

| Alkoxycarbonylation | CN-palladacycles with phosphines | Styrene derivatives | Esters | Moderate to excellent yields, high branched regioselectivity | researchgate.net |

| Oxidative Carbonylation | VO((acac)₂, VOCl₂ | Styrene derivatives | β-hydroxyketones, β-peroxidation products | 59-93% yields | rsc.org |

| Hydroformylation | Rh₁/M-PTA (M=alkali metal ion) | Styrene | Aldehydes | TOF of 1076 h⁻¹ | nso-journal.org |

| Hydroformylation | [Rh(COD)Cl]₂ with P(OAr)₃ ligands | Styrene | Branched aldehyde (2a) | 16-40% yield, b/l=8.0:1 to 6.6:1 | mdpi.com |

| Hydroformylation | Rh-BINAP, Rh-Xantphos | 1-Alkenes | Aldehydes | 95% yield, 98% n-regioselectivity | researchgate.net |

| Hydroformylation | Rh/BiPhePhos (9) | Crotonaldehyde acetal (B89532) | Aldehyde (28) | 90% yield, 96% chemoselectivity, 94% n-regioselectivity | rsc.org |

Compound List:

this compound

Styrene

2,4,6-Trimethylstyrene

α-Methylstyrene

β-Methylstyrene

Trans-stilbene

Cinnamic acids

Phenylacetylene

1-Octene

Crotonaldehyde ethylene (B1197577) acetal

Polymerization Science and Engineering of Trimethylstyrene

Homopolymerization of Trimethylstyrene

The synthesis of homopolymers from 2,4,6-trimethylstyrene (B1346984) has been explored through various ionic and radical pathways. The bulky nature of the monomer is a dominant factor in each method, profoundly influencing reaction kinetics, polymer structure, and the feasibility of achieving controlled polymer architectures.

Controlled Radical Polymerization of this compound (e.g., ATRP, RAFT, NMP)

Controlled radical polymerization (CRP) techniques, often termed living radical polymerization (LRP), are advanced methods designed to produce polymers with predetermined molecular weights, narrow molecular weight distributions, and specific end-group functionalities. sigmaaldrich.com These methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), rely on establishing a rapid dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species. sigmaaldrich.com This equilibrium minimizes irreversible termination and transfer reactions that broaden the molecular weight distribution in conventional free-radical polymerization. sigmaaldrich.com

While widely applied to a range of vinyl monomers, the application of these techniques to the sterically hindered 2,4,6-trimethylstyrene is not extensively documented in the literature. However, controlled radical polymerization of sterically hindered monomers like TMS has been achieved using alternative methods, such as those involving organoboranes, which successfully yielded linear polymer products. researchgate.net

Kinetics and Thermodynamics of this compound Radical Polymerization

The thermodynamic feasibility of polymerization is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a polymerization to be favorable, ΔG must be negative. The process typically involves a negative enthalpy change (ΔH, exothermic) due to the conversion of a π-bond into a more stable σ-bond, and a negative entropy change (ΔS) due to the loss of translational freedom as monomers become part of a polymer chain.

Detailed kinetic parameters, such as the propagation rate constant (kₚ) for the radical polymerization of TMS, are not widely reported. However, it is known that stabilizers like 4-tert-butylcatechol (B165716) (TBC) are added to the monomer to inhibit unintended radical polymerization during storage by scavenging free radicals.

Thermodynamic Parameters for Polymerization

| Monomer | ΔHₚ (kcal/mol) |

|---|---|

| Styrene (B11656) | -16.7 |

| 2,4,6-Trimethylstyrene | -16.7 |

| α-Methylstyrene | -8.4 |

Control over Molecular Weight and Dispersity in Poly(this compound)

A key objective of controlled polymerization is to synthesize polymers with a predictable number-average molecular weight (Mₙ) and a low dispersity (Đ), also known as the polydispersity index (PDI). sigmaaldrich.com In an ideal living polymerization, all polymer chains are initiated simultaneously and grow at the same rate, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution (Đ ≈ 1). sigmaaldrich.comsigmaaldrich.com

In techniques like RAFT, control is achieved by selecting an appropriate chain transfer agent (CTA) for the specific monomer. sigmaaldrich.com The molecular weight can be predicted based on the ratio of consumed monomer to the amount of CTA used. sigmaaldrich.com Similarly, ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow distributions by using a transition metal catalyst to mediate the equilibrium between active and dormant chains. sigmaaldrich.comsigmaaldrich.com For example, studies on methyl methacrylate (B99206) polymerization via RAFT have produced polymers with molecular weights ranging from 2,600 to 125,000 g/mol while maintaining low dispersity values (Đ < 1.2). sigmaaldrich.com While specific data for the CRP of TMS is scarce, these principles outline the general strategy for achieving such control.

In contrast, well-controlled cationic polymerization of TMS has been successfully demonstrated, achieving very low dispersity values (Đ = 1.02–1.1), which showcases that precise control over the polymerization of this bulky monomer is indeed feasible under the right mechanistic pathway.

Principles of Molecular Weight Control in CRP

| Parameter | Method of Control | Expected Outcome |

|---|---|---|

| Molecular Weight (Mₙ) | Adjusting the initial molar ratio of monomer to initiator ([M]₀/[I]₀) or monomer to chain transfer agent ([M]₀/[CTA]₀). | Mₙ increases linearly with monomer conversion. |

| Dispersity (Đ) | Ensuring rapid initiation relative to propagation and maintaining a fast equilibrium between active and dormant species. | Values approaching 1.1 or lower. |

Anionic Polymerization of this compound: Mechanism and Stereoregulation

Anionic polymerization proceeds via nucleophilic attack of an initiator (like an organolithium compound) on a monomer, creating a propagating carbanionic center. libretexts.org This method is most effective for monomers with electron-withdrawing substituents that can stabilize the negative charge on the propagating species.

For 2,4,6-trimethylstyrene, anionic polymerization is not a commonly reported or favorable method. The three methyl groups on the phenyl ring are electron-donating, which destabilizes the carbanionic propagating center. Furthermore, the significant steric hindrance provided by the two ortho-methyl groups severely impedes the approach of the anionic initiator and the subsequent monomer additions to the growing chain end. These combined electronic and steric factors make the initiation and propagation steps of anionic polymerization highly unfavorable for TMS.

Cationic Polymerization of this compound: Initiator Systems and Chain Transfer

Cationic polymerization has been studied in detail for 2,4,6-trimethylstyrene and represents a highly effective method for producing well-defined homopolymers. researchgate.net The reaction is initiated by a Lewis acid co-initiator in conjunction with a suitable initiator that generates a carbocation.

A notable initiator system is 1-chloro-1-(2,4,6-trimethylphenyl)ethane paired with a Lewis acid like boron trichloride (B1173362) (BCl₃) or gallium trichloride (GaCl₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at low temperatures (e.g., -70 °C). researchgate.net

A key finding is that the significant steric hindrance from the ortho-methyl groups, which is detrimental in other polymerization methods, becomes advantageous in cationic polymerization. It effectively suppresses side reactions like indanic cyclization and chain-transfer, which typically limit molecular weight control in the cationic polymerization of other styrenic monomers. This suppression of side reactions allows for a "living" or "controlled" polymerization, characterized by a linear increase of molecular weight with conversion and the formation of polymers with exceptionally low dispersity (Đ = 1.02–1.1). researchgate.net

The kinetics of the living carbocationic polymerization of TMS have been investigated, yielding the absolute rate constant of propagation for ion pairs (kₚ±) of 1.4 × 10⁴ L mol⁻¹ s⁻¹ at -70 °C when using the BCl₃ initiating system. researchgate.net

Kinetic Data for Cationic Polymerization of 2,4,6-Trimethylstyrene

| Initiating System | Temperature (°C) | Rate Constant (kₚ±) | Dispersity (Đ) |

|---|---|---|---|

| 1-chloro-1-(2,4,6-trimethylphenyl)ethane/BCl₃ | -70 | 1.4 × 10⁴ L mol⁻¹ s⁻¹ | 1.02 - 1.1 |

Copolymerization of this compound with Diverse Monomers

The copolymerization of 2,4,6-trimethylstyrene with other monomers is significantly challenging due to its steric bulk and electronic properties. Research has shown that in copolymerizations with styrene using certain catalysts like Cp*TiCl₃, 2,4,6-trimethylstyrene exhibits negligible reactivity. This inhibition is attributed to the combined steric and inductive effects of its structure.

The monomer's reactivity can be quantified by its nucleophilicity (N) and electrophilicity (E) parameters. These values help in predicting its behavior in copolymerization. The ortho-methyl groups in TMS reduce its nucleophilicity compared to less hindered styrenic monomers, making it a less reactive comonomer.

Comparative Reactivity Parameters

| Monomer | Nucleophilicity (N) | Electrophilicity (E) |

|---|---|---|

| 2,4,6-Trimethylstyrene | 0.68 | 6.04 |

| Styrene | 0.68 | 9.6 |

| 4-Methylstyrene | 0.82 | N/A |

Data sourced from references researchgate.net.

The data shows that while the nucleophilicity of TMS is comparable to that of styrene, its electrophilicity is considerably lower. This reduced reactivity, primarily due to steric hindrance, makes it difficult for TMS to incorporate into growing polymer chains alongside other, more reactive monomers, often resulting in either no copolymerization or the formation of polymers with very low TMS content.

Determination of Reactivity Ratios for this compound in Binary Copolymer Systems

The copolymerization behavior of this compound (TMS) with other vinyl monomers is quantitatively described by its reactivity ratios. These ratios, denoted as r₁ (for TMS) and r₂ (for the comonomer), are crucial for predicting the composition of the resulting copolymer from a given monomer feed, understanding the monomer sequence distribution, and controlling the final polymer properties. The determination of these ratios is a fundamental aspect of polymer science, typically involving the copolymerization of the two monomers at various initial feed compositions to a low conversion. mdpi.comwikipedia.org

The instantaneous composition of the copolymer is given by the Mayo-Lewis equation. Various methods are employed to determine the reactivity ratios from experimental data, including linearization methods like the Fineman-Ross and Kelen-Tudos procedures, as well as non-linear, curve-fitting approaches that are generally more accurate. mdpi.comtsijournals.com The process involves synthesizing a series of copolymers with different monomer feed ratios, keeping the total conversion low (typically below 15%) to ensure the monomer feed composition remains relatively constant. mdpi.com The composition of the resulting copolymers is then determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis, which can quantify the incorporation of each monomer unit. tsijournals.comacs.org

For instance, in a study on the copolymerization of 3,5-dimethylstyrene (B3053435) (a close analog of this compound) with styrene, ¹H NMR spectroscopy was used to monitor the monomer consumption and thus determine the copolymer composition. acs.org By fitting this data to the integrated Meyer-Lowry equation, the reactivity ratios were calculated. acs.org This approach provides insight into how the bulky methyl groups on the TMS ring influence its reactivity compared to other monomers. If both r₁ and r₂ are less than 1, the system may exhibit an azeotropic point where the feed and copolymer compositions are identical, preventing composition drift during polymerization. wikipedia.org Conversely, if one ratio is significantly higher than the other, a gradient copolymer is likely to form in a batch process. acs.org

Table 1: Illustrative Reactivity Ratios for Styrenic Monomers in Binary Copolymer Systems

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Type |

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Ideal, Azeotropic |

| Styrene | Acrylonitrile | 0.40 | 0.04 | Alternating Tendency |

| 3,5-Dimethylstyrene | Styrene | 0.6 | 0.9 | Random/Block Tendency |

| Styrene | Vinyl Acetate (B1210297) | 55 | 0.01 | Block |

Note: This table is illustrative and includes data for styrene and its derivatives to provide context for the expected behavior of this compound systems. Actual values for this compound would need to be determined experimentally for each specific comonomer.

Synthesis of Block and Graft Copolymers Containing this compound Units

Block and graft copolymers are advanced materials that combine the properties of two or more different polymer chains within a single molecule. This compound's unique characteristics can be incorporated into these architectures to create materials with tailored thermal and mechanical properties.

Graft Copolymers: Graft copolymers featuring poly(this compound) (PTMS) chains can be synthesized via three main strategies: "grafting onto," "grafting from," and "grafting through". researchgate.net

Grafting Onto : This method involves reacting pre-formed PTMS chains with functional sites along the backbone of another polymer. For instance, living PTMS chains prepared by anionic polymerization can react with a polymer backbone containing electrophilic groups like chloromethyl groups. researchgate.net

Grafting From : In this approach, initiating sites are created along a polymer backbone, from which TMS monomers are then polymerized. For example, a polymer backbone can be modified to contain ATRP initiators, and subsequent surface-initiated ATRP of TMS would create a dense brush-like structure of PTMS grafts.

Grafting Through : This strategy involves the polymerization of a macromonomer—a polymer chain with a polymerizable group at one end. A TMS macromonomer, for example, could be copolymerized with another vinyl monomer to form a graft copolymer with PTMS side chains. researchgate.net

These synthetic routes enable the creation of complex copolymer architectures combining the properties of PTMS with other polymers like polyisoprene or poly(ethylene glycol). researchgate.netresearchgate.net

Alternating Copolymerization of this compound with Electron-Deficient Monomers

Alternating copolymers are a special class of polymers where two different monomer units are arranged in a regular A-B-A-B sequence along the polymer chain. This structure is typically achieved through the copolymerization of an electron-rich monomer with an electron-poor monomer. uc.edu this compound, with its electron-donating methyl groups on the aromatic ring, is considered an electron-rich monomer.

It can readily undergo alternating copolymerization with strongly electron-deficient monomers such as maleic anhydride (B1165640) or N-substituted maleimides. uc.eduresearchgate.net The mechanism often involves the formation of a charge-transfer complex (CTC) between the electron-rich TMS and the electron-deficient comonomer. researchgate.net This complex then participates in the polymerization as a single unit, leading to a highly alternating structure. The formation of this complex can be influenced by the solvent and temperature of the reaction.

The copolymerization of styrene with maleic anhydride is a classic example that illustrates this principle. researchgate.net The strong alternating tendency is driven by the favorable polar effects between the two monomers. uc.edu By analogy, copolymerizing this compound with maleic anhydride under free-radical initiation conditions is expected to yield a perfectly or highly alternating copolymer, poly(this compound-alt-maleic anhydride). Such copolymers can be valuable as they combine the hydrophobicity and thermal stability of TMS with the reactivity of the anhydride group, which can be subsequently modified for various applications.

Advanced Polymer Architectures and Functional Materials from this compound

Synthesis of Hyperbranched and Dendritic Poly(this compound)

Hyperbranched and dendritic polymers are three-dimensional macromolecules characterized by a highly branched, tree-like structure and a high density of terminal functional groups. rsc.orgfrontiersin.org These unique architectures lead to properties such as low viscosity, high solubility, and intramolecular cavities. rsc.org

The synthesis of hyperbranched poly(this compound) can be achieved through the polymerization of an AB₂-type monomer, where 'A' and 'B' are reactive groups that can react with each other. For this compound, this typically involves creating a vinylstyrene monomer that also contains an initiating group. A more common approach is the self-condensing vinyl polymerization (SCVP) of a monomer that can act as both a monomer and an initiator (an "inimer").

Dendritic structures involving this compound can be synthesized using divergent or convergent approaches. thno.org For instance, a core molecule can be functionalized with initiating sites from which TMS is polymerized outwards to form the first "generation." This process can be repeated to build subsequent generations, creating a well-defined dendritic or star-shaped polymer. scribd.com Organotellurium-mediated radical polymerization (TERP) has also been reported as a method to create controlled hyperbranched structures by copolymerizing a vinyl monomer with a "vinyltelluride" that induces branching. nih.gov These complex architectures are of interest for applications in nanotechnology, coatings, and as rheology modifiers.

Crosslinked Poly(this compound) Networks and Gels

Crosslinked networks and gels of poly(this compound) are formed by creating covalent bonds between linear or branched PTMS chains, resulting in an "infinite" molecular weight network that is insoluble in solvents but can swell to form a gel. cmu.edu This crosslinking can be achieved during the polymerization process by including a divinyl cross-linking agent.

Another approach involves ambient self-crosslinking latex technology. google.com Here, a functional monomer like diacetone acrylamide (B121943) (DAAM) is copolymerized with this compound and other monomers to form latex particles. A crosslinking agent, such as adipic dihydrazide (ADH), is present in the aqueous phase. Upon film formation and water evaporation, the functional groups on the polymer chains react with the crosslinker, forming a stable, crosslinked network at ambient temperature. google.com These crosslinked materials are valuable for creating solvent-resistant coatings and films.

Surface-Initiated Polymerization of this compound for Functional Coatings

Surface-initiated polymerization (SIP) is a powerful technique for grafting polymer chains directly from a substrate, creating a dense layer of tethered polymers known as a polymer brush. researchgate.netrsc.org This method allows for the modification of surface properties, such as wettability, adhesion, and biocompatibility. sigmaaldrich.comnih.gov this compound can be polymerized from various surfaces using SIP to create robust and functional coatings. google.com

The most common technique for this purpose is surface-initiated atom transfer radical polymerization (SI-ATRP). rsc.orgnih.gov The process involves first immobilizing an ATRP initiator onto the surface of a substrate (e.g., silica, gold, or metal oxides). nih.gov The substrate is then immersed in a solution containing this compound monomer, a catalyst system (typically a copper complex), and a ligand. The polymerization is initiated from the surface-bound initiators, leading to the growth of poly(this compound) chains covalently attached to the substrate. rsc.org

This "grafting from" approach allows for the formation of thick, uniform polymer coatings with high grafting density. researchgate.net The thickness of the polymer brush can be controlled by adjusting the polymerization time. sigmaaldrich.com Cationic polymerization of 2,4,6-trimethylstyrene has also been explored for creating polymer brushes on surfaces. researchgate.net These PTMS coatings can enhance the thermal stability and dielectric properties of the underlying substrate, making them useful in microelectronics and as protective layers.

Theoretical and Computational Studies of Trimethylstyrene Systems

Quantum Chemical Calculations on Trimethylstyrene Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide insights into molecular orbitals, electron distribution, and potential reaction pathways.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound and Its Radical/Ionic Species

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in molecular orbital theory, often referred to as frontier molecular orbitals ossila.comwikipedia.org. These orbitals define the boundary between occupied and unoccupied electron states and play a pivotal role in determining a molecule's chemical reactivity ossila.com. The energy difference between the HOMO and LUMO, known as the HOMO–LUMO gap, is a key indicator of a molecule's stability and its susceptibility to chemical reactions, such as electron transfer or nucleophilic/electrophilic attacks wikipedia.orgajchem-a.com.

For this compound, analysis of its HOMO and LUMO energies can predict its behavior in various chemical transformations, including polymerization and reactions involving radical or ionic intermediates. These calculations can also shed light on charge transfer processes within the molecule and its derivatives researchgate.net. While specific HOMO-LUMO energy values for this compound are not extensively detailed in the reviewed literature, the methodology is widely applied to understand the electronic properties and reactivity descriptors such as ionization potential, electron affinity, electronegativity, and hardness ajchem-a.com.

Conformation and Rotational Barriers of this compound Isomers via DFT Calculations

Determining the most stable molecular conformation and the energy barriers associated with internal rotations is crucial for understanding a molecule's behavior. DFT calculations are a primary tool for these investigations, allowing researchers to map potential energy surfaces and identify energy minima corresponding to different conformers researchgate.netrsc.orgekb.egmdpi.com.

Aromaticity and Electronic Resonance in this compound Derivatives

Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of cyclic, planar molecules with delocalized π-electron systems mdpi.comsaskoer.calibretexts.org. Benzene (B151609), the parent structure of styrene (B11656) and its derivatives, is the archetypal aromatic compound. The concept of electronic resonance describes the delocalization of electrons across the conjugated system, contributing to this stability libretexts.orgrsc.org.

This compound, featuring a benzene ring substituted with three methyl groups, retains its aromatic character. The methyl groups are electron-donating substituents, which increase the electron density in the aromatic ring. This increased electron density can influence the molecule's susceptibility to electrophilic aromatic substitution (EAS) reactions, typically making the ring more reactive compared to unsubstituted benzene masterorganicchemistry.com. Computational studies can quantify the degree of electron delocalization and assess resonance stabilization energies in this compound derivatives, providing a deeper understanding of their electronic structure and chemical properties mdpi.comlibretexts.org.

Molecular Dynamics Simulations of this compound and Its Polymers

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, including the interactions between monomers and their behavior within polymer matrices mdpi.com.

Intermolecular Interactions of this compound Monomers in Solution and in Polymer Matrices

MD simulations have been extensively employed to investigate the pre-polymerization complex formation between monomers and templates in the synthesis of molecularly imprinted polymers (MIPs) nih.govresearchgate.netresearchgate.netresearchgate.net. These studies reveal the critical role of intermolecular interactions, such as π–π stacking, van der Waals forces, and hydrogen bonding, in dictating the selectivity and efficiency of the imprinting process nih.govwiley-vch.de.

Research involving this compound (TMS) in MIP formulations has demonstrated its significant interactions with template molecules. For instance, in the context of imprinting pentachlorobenzene, TMS exhibited a high frequency of interaction (54.7%) with the template, contributing to a higher imprinting factor compared to other functional monomers like pentafluorostyrene nih.govresearchgate.net. These simulations also highlight how other components in the polymerization mixture, such as solvents (e.g., methanol) and crosslinkers (e.g., ethyleneglycol dimethacrylate), can interfere with these crucial monomer-template interactions, for example, by disrupting π–π stacking nih.govresearchgate.net.

Table 1: Functional Monomer-Template Interaction Frequencies in MIP Pre-polymerization Mixtures

| Monomer | Template (Pentachlorobenzene) | Interaction Frequency (%) | Reference |

| This compound (TMS) | 1,2,3,4,5-Pentachlorobenzene | 54.7 | nih.govresearchgate.net |

| Pentafluorostyrene (PFS) | 1,2,3,4,5-Pentachlorobenzene | 44.7 | nih.govresearchgate.net |

| This compound (TMS) | 1,2,3-Trichlorobenzene | 1.9 | nih.govresearchgate.net |

| Pentafluorostyrene (PFS) | 1,2,3-Trichlorobenzene | 29.6 | nih.govresearchgate.net |

These simulations provide detailed insights into the molecular-level mechanisms governing polymer formation and the specific roles of different monomers and their interactions.

Adsorption Behavior of this compound on Catalytic Surfaces

The behavior of molecules on catalytic surfaces is paramount in heterogeneous catalysis, influencing reaction rates and selectivities aspbs.comuq.edu.au. While direct studies detailing the adsorption of this compound specifically on catalytic surfaces are not extensively found, its role as a substrate in catalytic reactions implies adsorption processes. For instance, 2,4,6-trimethylstyrene (B1346984) has been utilized as a substrate in catalytic hydrogenation studies, where its interaction with the catalyst surface is a prerequisite for the reaction to occur researchgate.net.

Computational methods, including DFT, are employed to study the adsorption of various molecules on catalytic surfaces, analyzing binding energies and the electronic interactions between the adsorbate and the surface aspbs.comuq.edu.au. These studies aim to understand how surface properties and the chemical nature of the catalyst influence the adsorption strength and orientation of molecules, which in turn dictates their catalytic behavior, such as in size-selective hydrogenation reactions researchgate.net. The principles governing the adsorption of organic molecules on metal or metal-oxide surfaces are generally applicable to understanding this compound's potential interactions with catalytic sites.

DFT Studies on this compound Reaction Pathways and Transition States

Computational chemistry, particularly DFT, plays a pivotal role in dissecting complex chemical transformations. By calculating the electronic structure of molecules, DFT enables the identification of stable intermediates, transition states, and the energy profiles of reaction pathways. For substituted styrenes such as 2,4,6-trimethylstyrene, DFT calculations can reveal how the presence and position of methyl groups influence reactivity, regioselectivity, and stereoselectivity in various reactions. For instance, studies on similar alkene systems have utilized DFT to map out reaction mechanisms, including radical pathways and the formation of intermediates, providing a detailed understanding of how molecules interact and transform acs.orgresearchgate.netmdpi.comresearchgate.net. These calculations help in predicting activation energies and understanding the factors that control reaction rates and product distributions, offering a molecular-level perspective that complements experimental observations acs.orgacs.orgrsc.orgrsc.org. The application of DFT to systems like this compound allows researchers to gain a deeper understanding of fundamental chemical reactivity, which is crucial for developing new synthetic methodologies and optimizing existing processes catalysis.blogmdpi.com.

Polymerization Mechanism Elucidation via Computational Chemistry for this compound

Computational chemistry, particularly DFT and kinetic studies, has been vital in unraveling the mechanisms of polymerization for monomers like 2,4,6-trimethylstyrene. Studies on the living carbocationic polymerization of 2,4,6-trimethylstyrene (TMeSt) have provided key kinetic parameters that are essential for understanding and controlling the polymerization process acs.orgresearchgate.net. Computational investigations have enabled the determination of fundamental rate constants governing the polymerization. For instance, the absolute rate constant of propagation for ion pairs (kₚ±) has been determined through various experimental and computational approaches.

One study determined kₚ± to be 1.4 × 10⁴ L mol⁻¹ s⁻¹ at -70 °C for ion pairs, derived from the apparent rate constant of propagation (kₚᵃᵖᵖ) and the equilibrium constant of ionization (Kᵢ) researchgate.net. Further investigations employing competition experiments with a π-nucleophile like 2-chloropropene (B1346963) allowed for an independent determination of kₚ±, yielding a value of 8.3 × 10⁴ L mol⁻¹ s⁻¹ at -70 °C researchgate.net. Additionally, the rate constant of capping (k<0xE1><0xB5><0x9C>), crucial for understanding chain termination and molecular weight control, was found to be 62.0 L mol⁻¹ s⁻¹ researchgate.net. These kinetic parameters are indispensable for building accurate kinetic models and predicting polymer properties.

The steric hindrance provided by the three methyl groups in 2,4,6-trimethylstyrene is known to influence its polymerization behavior, often suppressing undesirable side reactions like indanic cyclization and chain transfer, thereby facilitating living polymerization and leading to polymers with low polydispersity . Computational chemistry provides the framework to analyze these steric effects on transition states and reaction barriers, offering a detailed understanding of how molecular structure dictates polymerization outcomes mdpi.comnih.gov.

Data Table: Kinetic Parameters for the Living Carbocationic Polymerization of 2,4,6-Trimethylstyrene

| Parameter | Value | Unit | Notes |

| Absolute rate constant of propagation (kₚ±) | 1.4 × 10⁴ | L/(mol·s) | For ion pairs, determined at -70 °C. |

| Rate constant of capping (k<0xE1><0xB5><0x9C>) | 62.0 | L/(mol·s) | Determined from limiting number-average degree of polymerization and competition experiments. |

| Absolute rate constant of propagation (kₚ±) | 8.3 × 10⁴ | L/(mol·s) | Determined from competition experiments (using 2-chloropropene) at -70 °C. |

Compound Name List:

2,4,6-Trimethylstyrene (TMeSt)

Advanced Spectroscopic and Analytical Characterization Techniques for Trimethylstyrene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Trimethylstyrene and Poly(this compound)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules and polymers. It provides detailed information about the chemical environment of individual nuclei, enabling the unambiguous determination of molecular structure and connectivity.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation of this compound Isomers and Complex Derivatives

Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectral overlaps and establishing definitive structural assignments for this compound isomers and their derivatives. These experiments correlate nuclear spins through chemical bonds, providing a detailed connectivity map of the molecule.

COrrelation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. chemguide.co.uk For a given this compound isomer, COSY spectra would display cross-peaks between protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the vinyl group protons and their coupling to any adjacent aromatic protons, as well as correlations between the methyl protons and the aromatic ring protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. chemguide.co.uk Each cross-peak in an HSQC spectrum corresponds to a carbon atom and the proton(s) attached to it. This is instrumental in assigning the ¹³C chemical shifts based on the more readily assigned ¹H spectrum. For this compound, HSQC would definitively link each aromatic and vinyl proton to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). chemguide.co.uk HMBC is particularly powerful for piecing together molecular fragments and establishing the substitution pattern on the aromatic ring. For instance, correlations between the vinyl protons and the aromatic carbons can confirm the point of attachment of the vinyl group, while correlations from the methyl protons to various aromatic carbons can elucidate the positions of the methyl groups, thereby distinguishing between isomers like 2,4,5-trimethylstyrene and 2,4,6-trimethylstyrene (B1346984).

Table 1: Representative 2D NMR Correlations for a Generic this compound Isomer

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (via HMBC) | Structural Information |

| Vinyl Hα | Aromatic C (quaternary) | Confirms attachment of vinyl group to the ring. |

| Vinyl Hβ (cis/trans) | Aromatic C-H | Establishes proximity of vinyl group to specific ring protons. |

| Methyl Protons | Aromatic C (quaternary and C-H) | Determines the positions of the methyl substituents on the ring. |

| Aromatic Protons | Methyl C, Vinyl C | Confirms the overall substitution pattern and connectivity. |

Solid-State NMR for Microstructural Analysis of Poly(this compound) and Crosslinked Networks

While solution-state NMR is ideal for characterizing monomers and soluble polymers, solid-state NMR (ssNMR) is a powerful tool for investigating the microstructure of insoluble polymers and crosslinked networks of poly(this compound). preprints.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome the line broadening effects observed in solid samples, providing high-resolution spectra. nih.gov

Solid-state NMR can provide information on:

Polymer Tacticity: The relative stereochemistry of adjacent monomer units (isotactic, syndiotactic, atactic) can be determined by analyzing the chemical shifts of the backbone and side-chain carbons.

Crosslinking Density: In crosslinked networks, ssNMR can be used to identify and quantify the crosslinking sites, which is crucial for understanding the mechanical and thermal properties of the material.

Molecular Dynamics: Advanced ssNMR experiments can probe the dynamics of different polymer segments, such as the rotation of the phenyl rings or the mobility of the polymer backbone.

Table 2: Typical ¹³C Chemical Shift Ranges in Solid-State NMR of Poly(this compound)

| Carbon Type | Chemical Shift Range (ppm) |

| Methyl Carbons | 15 - 25 |

| Aliphatic Backbone (CH, CH₂) | 35 - 50 |

| Aromatic C-H | 125 - 130 |

| Aromatic Quaternary Carbons | 135 - 145 |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns.

Fragmentation Pathways of this compound Isomers and Functionalized Derivatives

In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint that can be used to identify the compound and distinguish between isomers. chemguide.co.uklibretexts.org

Common fragmentation pathways for styrenic compounds include:

Loss of a Methyl Radical: A prominent fragmentation pathway for this compound would be the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable benzylic cation. This would produce a fragment ion at [M-15]⁺.

Benzylic Cleavage: Cleavage of the bond between the vinyl group and the aromatic ring can occur, leading to the formation of a tropylium-like ion.

Rearrangements: The molecular ion can undergo rearrangements prior to fragmentation, leading to the formation of characteristic fragment ions.

The relative abundance of these fragment ions will depend on the specific substitution pattern of the this compound isomer, as the positions of the methyl groups influence the stability of the resulting carbocations.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of a this compound Isomer (Molecular Weight = 146.23 g/mol )

| m/z | Proposed Fragment |

| 146 | Molecular Ion [M]⁺• |

| 131 | [M - CH₃]⁺ |

| 115 | [M - CH₃ - CH₄]⁺ or [M - C₂H₅]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

Polymer Characterization via MALDI-TOF MS for Poly(this compound) Molecular Weight Distribution and End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is exceptionally well-suited for the characterization of synthetic polymers like poly(this compound). waters.com It allows for the determination of the absolute molecular weight distribution, providing more detailed information than techniques that only yield average molecular weights. waters.com

From a MALDI-TOF spectrum of poly(this compound), the following parameters can be determined:

Number-Average Molecular Weight (M_n): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (M_w): An average that takes into account the molecular weight of each chain in determining the contribution to the molecular weight average.

Polydispersity Index (PDI): The ratio of M_w to M_n, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer.

End-Group Analysis: The masses of the end-groups of the polymer chains can be determined by analyzing the mass of the individual oligomers. waters.com

Table 4: Representative MALDI-TOF MS Data for a Poly(this compound) Sample

| Parameter | Value |

| M_n ( g/mol ) | 5,200 |

| M_w ( g/mol ) | 5,500 |

| PDI (M_w/M_n) | 1.06 |

| Repeat Unit Mass (C₁₁H₁₄) | 146.23 |

| Initiator Fragment Mass | (Varies with synthesis) |

| Terminating Group Mass | (Varies with synthesis) |

Vibrational Spectroscopy (IR, Raman) for this compound and Polymer Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the functional groups present in a molecule and can be used to identify compounds and analyze the structure of polymers. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa It is particularly useful for identifying polar functional groups.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the scattered light has a different frequency from the incident light due to inelastic scattering from molecular vibrations. ksu.edu.sa It is often complementary to IR spectroscopy, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. edinst.com

For this compound, key vibrational modes include:

C-H stretching of the vinyl group and the aromatic ring.

C=C stretching of the vinyl group and the aromatic ring.

Out-of-plane C-H bending (wagging) of the vinyl group and the aromatic ring, which is often characteristic of the substitution pattern.

In poly(this compound), the disappearance of the vinyl C=C stretching band is a clear indication of polymerization. The vibrational bands associated with the aromatic ring and the methyl groups will remain. Changes in the position and width of these bands can provide information about the polymer's conformation and intermolecular interactions.

Table 5: Characteristic Vibrational Frequencies for this compound and Poly(this compound)

| Vibrational Mode | Wavenumber (cm⁻¹) - this compound | Wavenumber (cm⁻¹) - Poly(this compound) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | 2980 - 2850 |

| Vinyl C=C Stretch | ~1630 | Absent |

| Aromatic C=C Stretch | 1600, 1500, 1450 | 1600, 1500, 1450 |

| Vinyl C-H Out-of-Plane Bend | 1000 - 900 | Absent |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | 900 - 675 |

Assignment of Characteristic Vibrational Modes and Their Perturbations in this compound Derivatives

Vibrational spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of this compound. The vibrational spectrum of this compound is complex, featuring contributions from the vinyl group, the aromatic ring, and the methyl substituents.

The key vibrational modes for a representative isomer, 2,4,6-trimethylstyrene, can be assigned based on established data for styrene (B11656) and other substituted benzenes. The C=C stretching vibration of the vinyl group typically appears as a strong band in the Raman spectrum around 1630 cm⁻¹ azom.com. The aromatic ring breathing mode is observed near 1000 cm⁻¹ azom.com. The presence and position of the three methyl groups significantly influence the spectrum. C-H stretching vibrations of the methyl groups are found in the 2850-3000 cm⁻¹ region, while their deformation modes appear at lower frequencies.

Perturbations in these vibrational modes in this compound derivatives provide valuable information about the chemical environment and molecular interactions. For instance, upon polymerization to poly(this compound), the characteristic vinyl C=C stretching band near 1630 cm⁻¹ disappears, indicating the conversion of the double bond into a single bond within the polymer backbone azom.com. This change is a clear marker for monitoring the polymerization process. Furthermore, substitution on the aromatic ring or the vinyl group in advanced derivatives leads to shifts in the frequencies and changes in the intensities of the characteristic bands. These perturbations can be correlated with the electronic and steric effects of the substituents.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description | Perturbation upon Polymerization |

|---|---|---|---|

| Vinyl C=C Stretch | ~1630 | Stretching of the carbon-carbon double bond of the vinyl group. A strong band in Raman. | Disappears |

| Aromatic Ring Breathing | ~1000 | Symmetric stretching of the benzene (B151609) ring. Often used as an internal reference. | Minor shift and broadening |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the aromatic ring. | Minor changes |

| Methyl C-H Stretch | 2850-3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. | Minor changes |

| Aromatic Ring Skeletal Stretch | ~1600 | Stretching vibrations within the phenyl ring skeleton. | Broadening and slight shifts |

In-situ Monitoring of this compound Polymerization and Reaction Kinetics using Spectroscopic Techniques

Real-time, in-situ monitoring of polymerization reactions is crucial for understanding reaction kinetics and controlling polymer properties. Spectroscopic techniques are well-suited for this purpose as they are non-invasive and can provide continuous data. cmu.edu

Raman and mid-infrared (mid-IR) spectroscopy are particularly effective for monitoring the bulk or solution polymerization of this compound. cmu.eduresearchgate.net The progress of the reaction can be tracked by monitoring the decrease in the intensity of a vibrational band corresponding to the monomer, typically the vinyl C=C stretching mode at approximately 1630 cm⁻¹, and the corresponding increase in intensity of bands associated with the polymer product. azom.com An internal standard, such as the aromatic ring breathing mode around 1000 cm⁻¹, which is largely unaffected by the polymerization process, is often used for normalization to accurately determine monomer conversion over time. azom.com

This real-time data allows for the determination of key kinetic parameters, such as the rate of polymerization. For example, in stable free radical polymerization (SFRP), in-situ spectroscopy can provide insights into the equilibrium between dormant and active polymer chains. cmu.edu By analyzing the reaction kinetics under different conditions (e.g., temperature, initiator concentration), the mechanism of polymerization can be elucidated and the process can be optimized to produce polymers with desired molecular weights and narrow molecular weight distributions. cmu.edu

X-ray Diffraction and Scattering Studies of this compound-Based Materials

X-ray diffraction (XRD) and scattering techniques are indispensable for characterizing the solid-state structure of materials derived from this compound, providing information on atomic arrangement, crystallinity, and morphology.

Single-Crystal X-ray Diffraction for Co-crystals and Advanced Derivatives of this compound

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline materials. unimi.it For advanced derivatives of this compound that can be crystallized, SC-XRD can unambiguously establish their molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.net

This technique is also highly valuable in the field of crystal engineering for studying co-crystals of this compound derivatives. mdpi.com Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. By co-crystallizing a this compound derivative with another molecule (a co-former), it is possible to tailor the physical properties of the resulting material. SC-XRD analysis of these co-crystals reveals the specific non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern their formation and stability. researchgate.net This fundamental understanding is critical for the rational design of new materials with desired optical or electronic properties.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Morphological and Crystalline Analysis of Poly(this compound)

For the polymeric form, poly(this compound), SAXS and WAXS are powerful techniques for probing its morphology and crystalline structure. d-nb.info WAXS provides information about the atomic-scale ordering within the material. The XRD diffractogram of amorphous polymers, like atactic polystyrene, typically shows broad, diffuse peaks, often referred to as amorphous halos. researchgate.net For poly(this compound), one would expect similar patterns, with prominent broad peaks indicating the lack of long-range crystalline order. The positions of these peaks can provide information about characteristic inter- and intramolecular distances. For instance, studies on polystyrene show broad peaks around 2θ = 10° and 20°, corresponding to different average spatial correlations. researchgate.netscitepress.org Should semi-crystalline poly(this compound) be synthesized (e.g., isotactic or syndiotactic variants), WAXS would reveal sharp Bragg reflections superimposed on the amorphous halo, allowing for the determination of the crystal structure and the degree of crystallinity.

SAXS, on the other hand, probes larger-scale structures, typically in the range of 1 to 100 nanometers. d-nb.info This makes it an ideal technique for studying the morphology of block copolymers containing poly(this compound) segments, or for analyzing the size and shape of nanoparticles or pores within a poly(this compound) matrix. In block copolymers, SAXS can be used to identify and characterize the different microphase-separated morphologies, such as lamellae, cylinders, or spheres. researchgate.net

Chromatographic Techniques for High-Purity this compound Separation and Analysis

Chromatography is a cornerstone of separation science and is essential for both the analysis and purification of this compound isomers. Gas chromatography is particularly well-suited for these volatile aromatic compounds.

Preparative and Analytical Gas Chromatography for this compound Isomer Separation

This compound exists as several positional isomers (e.g., 2,4,6-trimethylstyrene, 2,4,5-trimethylstyrene, 3,4,5-trimethylstyrene) which can be challenging to separate due to their similar boiling points and polarities. High-resolution capillary gas chromatography (GC) is the analytical method of choice for their separation and quantification. cdc.govnih.gov The choice of the stationary phase is critical for achieving baseline separation. Non-polar or moderately polar stationary phases are often effective for separating aromatic isomers based on subtle differences in their van der Waals interactions and boiling points. researchgate.net

For obtaining high-purity isomers for research or as starting materials for polymerization, preparative gas chromatography (pGC) is employed. researchgate.net pGC systems are designed to handle larger sample volumes compared to analytical GC. The principles of separation remain the same, but pGC columns have a larger diameter and a thicker stationary phase film to accommodate higher sample loads. Fractions corresponding to the individual eluting isomers are collected, typically after passing through a non-destructive detector or by using a stream splitter where a small portion of the effluent goes to a destructive detector like a flame ionization detector (FID) while the majority is directed to a collection trap. researchgate.net This technique allows for the isolation of this compound isomers with very high purity.

| Isomer | Typical Elution Order on Non-Polar Column | Rationale |

|---|---|---|

| 2,4,6-Trimethylstyrene | Varies (Depends on specific column and conditions) | Elution order depends on the interplay between boiling point and interaction with the stationary phase. Steric hindrance can affect interaction. |

| 2,4,5-Trimethylstyrene | Varies (Depends on specific column and conditions) | Generally, isomers with lower boiling points and weaker interactions elute earlier. |

| 3,4,5-Trimethylstyrene | Varies (Depends on specific column and conditions) | The specific substitution pattern influences the molecule's overall shape and polarity, affecting retention time. |

| 2,3,4-Trimethylstyrene | Varies (Depends on specific column and conditions) | Separation of a complex mixture of all possible isomers requires optimized temperature programming and a high-resolution capillary column. |

Gel Permeation Chromatography (GPC) for Poly(this compound) Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable analytical technique for determining the molecular weight distribution of polymers, including poly(this compound) and its derivatives. This method separates molecules based on their hydrodynamic volume in solution, providing crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. A lower PDI value, approaching 1.0, signifies a more uniform distribution of polymer chain lengths, a key characteristic of a well-controlled polymerization.

The analysis of poly(this compound) by GPC involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF), and injecting the solution into a chromatographic system. The system consists of a pump, an injector, a series of columns packed with a porous gel, a detector (commonly a refractive index detector), and a data processing unit. As the polymer solution passes through the columns, larger polymer chains are excluded from the pores of the gel and thus elute first. Smaller chains, however, penetrate the pores to varying extents, resulting in a longer elution time. By calibrating the instrument with well-characterized polymer standards of known molecular weights (e.g., polystyrene standards), a calibration curve of log(molecular weight) versus elution volume can be constructed. This curve is then used to determine the molecular weight distribution of the poly(this compound) sample.

Detailed Research Findings

Research into the polymerization of this compound isomers, particularly 2,4,6-trimethylstyrene (vinylmesitylene), has demonstrated the utility of GPC in characterizing the resulting polymers. Cationic polymerization of 2,4,6-trimethylstyrene has been a subject of study to achieve "living" or "controlled" polymerization, where the termination and chain transfer reactions are minimized. In such systems, GPC is the primary tool to verify the "living" nature of the polymerization by confirming a linear increase in molecular weight with monomer conversion and the presence of a narrow molecular weight distribution.